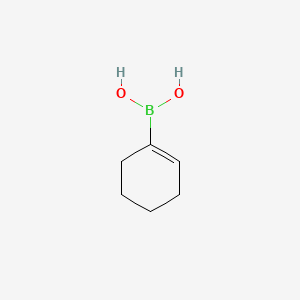

1-cyclohexenylboronic Acid

概要

説明

GS-6637は、アルデヒド脱水素酵素アイソフォーム2(ALDH2)の高選択的阻害剤です。 この化合物は、基礎ドーパミンレベルを変化させることなく、病態生理学的ドーパミンサージと関連する渇望を防ぐことで、行動と物質依存症の治療の可能性を示しています 。 GS-6637は現在、コカインおよびアルコール使用障害の治療のためのフェーズII臨床試験中です .

準備方法

GS-6637の調製には、そのプロドラッグであるGS-548351の合成が含まれます。合成経路には通常、以下の手順が含まれます。

コア構造の形成: GS-548351のコア構造は、求核置換反応や縮合反応など、一連の有機反応によって合成されます。

官能基の修飾: 特定の官能基がコア構造に導入され、ALDH2阻害剤としての選択性と効力が強化されます。

GS-6637の工業生産方法では、これらの合成経路を制御された条件下でスケールアップし、最終生成物の均一性と純度を確保することが必要になるでしょう。

化学反応の分析

GS-6637は、以下を含むいくつかの種類の化学反応を起こします。

酸化: GS-6637は酸化されてさまざまな代謝産物を生成することができます。酸化に使用する一般的な試薬には、過酸化水素やその他の酸化剤があります。

還元: 還元反応はGS-6637を還元型に変換することができます。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムがあります。

置換: GS-6637は、ハロゲン化物やアミンなどの求核剤によって官能基が置換される求核置換反応を起こすことができます.

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

GS-6637は、以下を含むいくつかの科学研究への応用があります。

化学: GS-6637は、アルデヒド脱水素酵素アイソフォーム2の阻害とそのドーパミン代謝への影響を研究するためのモデル化合物として使用されます。

生物学: GS-6637は、細胞経路や神経伝達物質の調節への影響を調べるための生物学的試験で使用されます。

医学: GS-6637は、コカインやアルコール使用障害を含む、物質および行動に基づく依存症の薬物療法として開発されています

科学的研究の応用

Synthetic Applications

1-Cyclohexenylboronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it crucial for synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Boronic Acid | Reactivity | Yield % | Conditions |

|---|---|---|---|

| This compound | High | 85-95 | Aqueous THF with base |

| Arylboronic Acid | Moderate | 70-80 | Organic solvents |

| Alkylboronic Acid | Low | 50-60 | Requires higher temperatures |

The table illustrates that this compound exhibits superior reactivity compared to other types of boronic acids, making it a preferred choice in many synthetic pathways .

Biological Applications

Research has indicated that boronic acids, including this compound, possess various biological activities. These include:

- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. This inhibition leads to apoptosis in cancer cells.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : Boronic acids are known to act as enzyme inhibitors by forming reversible covalent bonds with active site residues. This characteristic is particularly useful in drug design .

Case Study 1: Synthesis of Anticancer Agents

A study utilized this compound in the synthesis of a novel class of proteasome inhibitors. The compound was successfully coupled with various aryl halides, leading to derivatives that exhibited promising anticancer activity in vitro.

Case Study 2: Antimicrobial Efficacy Testing

In another research project, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

Mechanistic Insights

The mechanism of action for reactions involving this compound typically involves several key steps:

- Transmetalation : This step involves the exchange of the boron atom with a metal atom from the coupling partner.

- Formation of a Carbon-Carbon Bond : Following transmetalation, the final step is the formation of a new carbon-carbon bond through reductive elimination.

These steps highlight the versatility and efficiency of using boronic acids in synthetic organic chemistry .

作用機序

GS-6637は、アルデヒド脱水素酵素アイソフォーム2(ALDH2)を選択的に阻害することで効果を発揮します。この阻害は、渇望や薬物探索行動に関連するドーパミンにおける病態生理学的サージを防ぎます。 ドーパミン作動性トーンを調節することにより、GS-6637は物質使用障害のある個人の再発の可能性を低下させます .

類似化合物との比較

GS-6637は、アルデヒド脱水素酵素アイソフォーム2に対する高選択性でユニークです。類似化合物には、以下が含まれます。

ジスルフィラム: アルコール依存症の治療に使用される、アルデヒド脱水素酵素アイソフォーム1および2の非選択的かつ不可逆的な阻害剤。

バレニクリン: 喫煙中止に使用される、ニコチン性アセチルコリン受容体の部分アゴニスト.

これらの化合物と比較して、GS-6637は、ALDH2の選択性と可逆的阻害による、より少ない副作用を伴う、より標的を絞ったアプローチを提供します .

生物活性

1-Cyclohexenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to interact with various biological molecules, making them valuable in drug design and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules through the formation of boronate esters. This interaction is particularly relevant in the context of:

- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by binding to the active sites of enzymes, particularly serine proteases and glycosidases. The reversible nature of this binding allows for modulation of enzymatic activity, which can be exploited in therapeutic contexts.

- Cellular Signaling : The compound may influence cellular signaling pathways by modulating protein interactions and stability, thereby affecting processes such as apoptosis and cell proliferation.

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that certain boronic acids exhibit cytotoxic effects against cancer cells. For instance, studies have shown that compounds similar to this compound can induce apoptosis in tumor cells through the inhibition of proteasome activity, similar to bortezomib, a well-known anticancer drug .

- Antiviral Properties : Some boronic acids have demonstrated antiviral activities by inhibiting viral replication through interference with viral proteins. This suggests potential applications in treating viral infections .

- Antibacterial Effects : Boronic acids have been reported to possess antibacterial properties, offering a potential avenue for developing new antibiotics amidst rising antibiotic resistance .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclohexene with boron reagents under controlled conditions. The resulting compound can be further modified to enhance its biological activity or selectivity towards specific targets. For example, modifications can improve solubility or alter pharmacokinetic properties, making it more suitable for therapeutic applications .

特性

IUPAC Name |

cyclohexen-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BO2/c8-7(9)6-4-2-1-3-5-6/h4,8-9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWQKJXJNKYMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397532 | |

| Record name | cyclohexen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89490-05-1 | |

| Record name | cyclohexen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclohexenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。